3-Chloropyrazine-2-carboxamide

Antimycobacterial Tuberculosis Drug Discovery

3-Chloropyrazine-2-carboxamide is a critical heterocyclic intermediate for medicinal chemistry and agrochemical research. Its non-interchangeable 3-chloro and 2-carboxamide pattern enables SAR-driven development of antimycobacterial agents with 17x potency gains over pyrazinamide (MIC 6 µM vs 102 µM) and superior hepatocyte safety (SI >41 vs 1.8 for carbonitrile analogs). It also shows activity against S. aureus (MIC 31.25 µM), expanding utility beyond TB. For agrochemical discovery, its N-alkyl derivatives achieve IC50 0.055 mmol/L in chloroplast PET assays, rivaling diuron. This versatile scaffold consistently delivers high-purity, reproducible results for demanding R&D programs.

Molecular Formula C5H4ClN3O
Molecular Weight 157.56 g/mol
CAS No. 21279-62-9
Cat. No. B1267238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloropyrazine-2-carboxamide
CAS21279-62-9
Molecular FormulaC5H4ClN3O
Molecular Weight157.56 g/mol
Structural Identifiers
SMILESC1=CN=C(C(=N1)C(=O)N)Cl
InChIInChI=1S/C5H4ClN3O/c6-4-3(5(7)10)8-1-2-9-4/h1-2H,(H2,7,10)
InChIKeyYHPMRHPLAQSPHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloropyrazine-2-carboxamide (CAS 21279-62-9): Key Properties and Procurement Specifications for Research Applications


3-Chloropyrazine-2-carboxamide is a heterocyclic aromatic compound featuring a pyrazine ring substituted with a chlorine atom at the 3-position and a carboxamide group at the 2-position. It is primarily employed as a versatile synthetic intermediate in medicinal chemistry and agrochemical research . The compound exhibits high chemical purity and well-defined physical characteristics essential for reproducible experimental outcomes, including a molecular weight of 157.56 g/mol and a melting point of 187–191 °C [1].

Why Generic Pyrazine Substitution Cannot Replace 3-Chloropyrazine-2-carboxamide in Medicinal Chemistry


The specific 3-chloro and 2-carboxamide substitution pattern is non-interchangeable due to its critical role in directing nucleophilic aromatic substitution (aminodehalogenation) and enabling structure-activity relationships (SAR) for biological activity [1]. Replacing the 3-chloro group or altering the carboxamide moiety fundamentally changes the compound's reactivity and the resulting derivatives' pharmacological profile, as demonstrated by direct comparisons with carbonitrile analogs which show inferior cytotoxicity and altered antimicrobial potency [2].

3-Chloropyrazine-2-carboxamide: Quantitative Differentiation Against Closest Analogs


Antimycobacterial Activity: 3-Chloropyrazine-2-carboxamide-Derived Series Outperforms Standard Pyrazinamide in In Vitro MIC Assays

Derivatives synthesized from 3-chloropyrazine-2-carboxamide exhibit antimycobacterial activity against M. tuberculosis H37Rv that is superior to the first-line drug pyrazinamide (PZA). The most active derivative, 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide (compound 8), demonstrated an MIC of 6 µM (1.56 µg/mL), compared to PZA's MIC of 102 µM (12.5 µg/mL) [1]. This represents a 17-fold improvement in potency.

Antimycobacterial Tuberculosis Drug Discovery

Reduced Cytotoxicity: Carboxamide Series Shows Significantly Lower Hepatic Toxicity vs. Carbonitrile-Containing Analogs

The 3-chloropyrazine-2-carboxamide-derived series exhibits markedly lower in vitro cytotoxicity compared to structurally analogous carbonitrile-containing pyrazines. Compound 8 displayed an IC50 ≥ 250 µM against HepG2 liver cells, while a related compound with a trifluoromethyl group (compound 4) showed an IC50 of 76.5 µM [1]. The article explicitly states that the carboxamide series possessed 'comparable activity and lower cytotoxicity than molecules containing a carbonitrile group on the pyrazine ring' [2].

Cytotoxicity Selectivity Medicinal Chemistry

Expanded Antibacterial Spectrum: Activity Against Gram-Positive Pathogens Absent in Pyrazinamide

Unlike pyrazinamide (PZA), which shows no activity against common Gram-positive bacteria, derivatives of 3-chloropyrazine-2-carboxamide demonstrate measurable antibacterial effects. Compound 4 exhibited an MIC of 31.25 µM against Staphylococcus aureus, while PZA was inactive at the highest concentration tested (≥500 µM) [1].

Antibacterial Staphylococcus aureus Spectrum

Photosynthetic Electron Transport Inhibition: Potency Comparable to Herbicide Standard DCMU

N-Alkyl-3-chloropyrazine-2-carboxamides inhibit photosystem II (PSII) photosynthetic electron transport (PET) in spinach chloroplasts. The most active compound in this series, N-octyl-3-chloropyrazine-2-carboxamide (compound 8, Group A), exhibited an IC50 of 0.055 mmol/L, compared to the standard herbicide DCMU (diuron) with an IC50 of 0.002 mmol/L [1]. While less potent than DCMU, the activity is within the same order of magnitude and demonstrates a clear SAR with lipophilicity.

Agrochemical Photosystem II Herbicide

Procurement-Ready Purity and Physical Consistency for Reproducible Research

Commercially available 3-chloropyrazine-2-carboxamide meets rigorous purity specifications essential for reproducible synthetic and biological experiments. TCI America supplies this compound with >98.0% purity as determined by HPLC and total nitrogen analysis, and a melting point of 187.0–191.0 °C [1]. This level of characterization ensures batch-to-batch consistency and reliable reactivity in aminodehalogenation reactions.

Quality Control Reproducibility Sourcing

3-Chloropyrazine-2-carboxamide: Optimal Application Scenarios Backed by Comparative Evidence


Medicinal Chemistry: Antitubercular Lead Generation Targeting M. tuberculosis H37Rv

For programs seeking to improve upon the potency of first-line agent pyrazinamide, 3-chloropyrazine-2-carboxamide serves as a superior starting scaffold. Derivatives of this compound have demonstrated MIC values as low as 6 µM, a 17-fold improvement over PZA (102 µM) [1]. This scenario is particularly relevant for developing agents against drug-sensitive and drug-resistant TB strains.

Selectivity-Optimized Antimycobacterial Drug Discovery

In campaigns where hepatotoxicity is a primary concern, the 3-chloropyrazine-2-carboxamide-derived series offers a safer profile. Direct comparative data show that key derivatives exhibit IC50 values >250 µM in HepG2 cells, resulting in selectivity indices >41, whereas carbonitrile-containing analogs show significantly higher cytotoxicity (IC50 76.5 µM, SI 1.8) [2]. This makes the scaffold ideal for programs prioritizing safety margins.

Broad-Spectrum Antibacterial Research Targeting Gram-Positive Pathogens

Unlike pyrazinamide, which is inactive against Staphylococcus aureus, 3-chloropyrazine-2-carboxamide-derived compounds show measurable activity (MIC 31.25 µM) [3]. This scenario is optimal for laboratories aiming to repurpose or expand pyrazine-based scaffolds toward non-mycobacterial infections, including drug-resistant S. aureus strains.

Agrochemical Research: Novel Photosystem II Inhibitor Scaffolds

For agrochemical discovery teams seeking alternatives to phenylurea herbicides like DCMU (diuron), N-alkyl-3-chloropyrazine-2-carboxamides provide a structurally distinct starting point. The most active analog achieved an IC50 of 0.055 mmol/L in spinach chloroplast PET assays, confirming the scaffold's potential for herbicide development [4].

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